An In-depth Technical Guide to 3-(Neopentyloxysulfonyl)phenylboronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-(Neopentyloxysulfonyl)phenylboronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Neopentyloxysulfonyl)phenylboronic acid, a versatile reagent with significant potential for researchers, scientists, and professionals in the field of drug development. We will delve into its core chemical attributes, provide a detailed synthetic protocol, and explore its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and targeted drug delivery.
Core Molecular and Physicochemical Profile
3-(Neopentyloxysulfonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of both a boronic acid moiety and a neopentyloxysulfonyl group on the phenyl ring imparts unique reactivity and properties to the molecule.
Key Chemical Identifiers and Properties
A summary of the fundamental properties of 3-(Neopentyloxysulfonyl)phenylboronic acid is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 272.1 g/mol ; 272.13 g/mol | [BOC Sciences, 2026], [BLDpharm, 2026] |
| Molecular Formula | C₁₁H₁₇BO₅S | [BOC Sciences, 2026], [BLDpharm, 2026] |
| CAS Number | 951233-64-0 | [BOC Sciences, 2026], [BLDpharm, 2026] |
| IUPAC Name | [3-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | [BOC Sciences, 2026] |
| Purity | Typically ≥98% | [BOC Sciences, 2026] |
| Storage Conditions | Inert atmosphere, room temperature | [BLDpharm, 2026] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [BLDpharm, 2026] |
The neopentyloxysulfonyl group at the meta-position is a strong electron-withdrawing group. This electronic feature significantly influences the acidity of the boronic acid moiety, lowering its pKa compared to unsubstituted phenylboronic acid. This modulation of the Lewis acidity is a key factor in its reactivity, particularly in its interactions with diols and in the transmetalation step of cross-coupling reactions.
Synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid: A Step-by-Step Protocol
While several general methods exist for the synthesis of substituted phenylboronic acids, a common and effective approach involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. Below is a plausible and detailed experimental protocol for the laboratory-scale synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid.
Detailed Experimental Protocol
Materials:
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3-Bromo-benzenesulfonyl chloride
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Neopentyl alcohol
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Pyridine
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate
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Hydrochloric acid (2 M)
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
Part A: Synthesis of 3-Bromophenyl neopentyl sulfonate
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add pyridine (1.2 equivalents) followed by the dropwise addition of neopentyl alcohol (1.1 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromophenyl neopentyl sulfonate.
Part B: Synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 3-bromophenyl neopentyl sulfonate (1 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.
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Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
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Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
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Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
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Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-(Neopentyloxysulfonyl)phenylboronic acid.
Rationale for Experimental Choices:
-
The use of a Grignard reaction is a classic and reliable method for forming a carbon-boron bond.
-
Low-temperature addition of the trialkyl borate is crucial to prevent side reactions, such as the addition of multiple Grignard reagent molecules to the boron center.
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Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Key Applications in Drug Discovery and Organic Synthesis
The unique structural features of 3-(Neopentyloxysulfonyl)phenylboronic acid make it a valuable tool in several areas of drug discovery and development.
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling, a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing sulfonyl group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This modulation can be leveraged to achieve selective couplings in complex molecular scaffolds.
Boronate Affinity Chromatography
The ability of boronic acids to form reversible covalent bonds with cis-diols is the basis for boronate affinity chromatography. This technique is particularly useful for the separation and purification of biomolecules containing cis-diol moieties, such as glycoproteins, catecholamines, and ribonucleosides. The lower pKa of sulfonyl-substituted phenylboronic acids allows for efficient binding at or near physiological pH, which is a significant advantage for the purification of sensitive biological molecules.[2]
Targeted Drug Delivery
Phenylboronic acid and its derivatives have gained significant attention for their application in targeted cancer therapy.[3] This is due to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. By incorporating 3-(Neopentyloxysulfonyl)phenylboronic acid into a drug delivery system, such as nanoparticles or antibody-drug conjugates, it is possible to achieve targeted delivery of a therapeutic payload to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[4][5] The neopentyl group can also provide steric bulk, which may influence the binding kinetics and stability of the resulting drug delivery vehicle.
Analytical Characterization
The purity and identity of 3-(Neopentyloxysulfonyl)phenylboronic acid can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. ¹¹B NMR spectroscopy is a particularly useful tool for studying boronic acids and their esters, providing direct information about the boron center.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.
Safety and Handling
3-(Neopentyloxysulfonyl)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Neopentyloxysulfonyl)phenylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique electronic and steric properties, conferred by the neopentyloxysulfonyl group, provide distinct advantages in Suzuki-Miyaura cross-coupling reactions, boronate affinity-based applications, and the design of targeted drug delivery systems. The synthetic protocol and application insights provided in this guide are intended to empower researchers to effectively utilize this compound in their research and development endeavors.
References
- Chen, Y., et al. (2020). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.
- Funatsu, T., et al. (2007).
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Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
- Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
- Valenzuela, S. A., et al. (2022).
- Xu, S., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. PubMed.
- Zhang, Y., et al. (2025). Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells. PubMed.
- Lee, J., et al. (2021). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI.
- Berdal, M., et al. (2020).
- Zhang, Y., et al. (2025). Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells. PubMed.
- Xu, S., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. PubMed.
- Valenzuela, S. A., et al. (2022).
- Funatsu, T., et al. (2007).
- Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
- Lee, J., et al. (2021). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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